

# Exploratory Studies of ReN001 (Mavodelpar) in Genetic Myopathies: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**ReN001** (mavodelpar) is a potent and selective peroxisome proliferator-activated receptor delta (PPAR $\delta$ ) agonist that was under investigation for the treatment of genetic myopathies, including primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD). As a modulator of cellular metabolism, **ReN001** was developed to address the energy deficits inherent in these debilitating conditions. This technical guide provides a comprehensive overview of the exploratory studies of **ReN001**, with a focus on its mechanism of action, clinical trial design, and the outcomes of the pivotal STRIDE study. While quantitative data from the clinical trials have not been publicly released, this document summarizes the available information on the study protocols and endpoints.

### **Introduction to Genetic Myopathies and ReN001**

Genetic myopathies are a heterogeneous group of inherited disorders characterized by primary muscle weakness and dysfunction. Primary mitochondrial myopathies (PMM) arise from mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of mitochondria, the primary energy-producing organelles in cells.[1] This leads to a significant energy deficit in tissues with high energy demands, such as skeletal muscle, the heart, and the brain.[1] Clinical manifestations of PMM are diverse and can include muscle weakness, exercise intolerance, fatigue, and in severe cases, multi-organ dysfunction.[1]



**ReN001** (mavodelpar) emerged as a potential therapeutic agent for these conditions due to its mechanism of action as a selective PPARδ agonist.[2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism. Activation of PPARδ has been shown to increase the transcription of genes involved in mitochondrial biogenesis and function, as well as enhance fatty acid oxidation.[1][2] The therapeutic hypothesis was that by stimulating these pathways, **ReN001** could compensate for the underlying mitochondrial dysfunction and improve muscle function and overall energy metabolism in patients with genetic myopathies.

## Mechanism of Action: The PPAR $\delta$ Signaling Pathway

**ReN001** is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPAR $\delta$ ).[2] PPAR $\delta$  is a ligand-activated transcription factor that heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in energy homeostasis.

The activation of PPAR $\delta$  by **ReN001** is believed to induce a cascade of events that ultimately leads to enhanced mitochondrial function and biogenesis. A key downstream effector of PPAR $\delta$  is the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1 $\alpha$ ), a master regulator of mitochondrial biogenesis. PPAR $\delta$  activation has been shown to increase the expression of PGC-1 $\alpha$ , which in turn stimulates the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM). These factors are essential for the transcription and replication of mitochondrial DNA and the synthesis of new mitochondria.





Click to download full resolution via product page

Caption: **ReN001** activates the PPAR $\delta$ /RXR complex, leading to increased mitochondrial biogenesis and fatty acid oxidation.

### **Clinical Development Program**

The clinical development of **ReN001** for genetic myopathies included several studies, culminating in the pivotal Phase 2b STRIDE trial.

#### Phase 1b Study

An initial Phase 1b study was conducted to evaluate the safety, tolerability, and preliminary efficacy of **ReN001** in patients with PMM. The results of this study were reportedly positive, suggesting that **ReN001** was well-tolerated and showed promise in improving exploratory endpoints, which supported the decision to proceed to a larger, pivotal trial.[3][4]

#### The STRIDE Study (NCT04535609)

The STRIDE study was a global, randomized, double-blind, placebo-controlled, pivotal Phase 2b clinical trial designed to evaluate the efficacy and safety of **ReN001** in adult patients with PMM due to mtDNA defects.[1]

The key features of the STRIDE study are summarized in the table below.



| Parameter                   | Description                                                                                                                                                                       |
|-----------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title              | A Double-Blind, Placebo-Controlled, Study to<br>Evaluate the Efficacy and Safety of 24 Weeks<br>Treatment with REN001 in Patients with Primary<br>Mitochondrial Myopathy (PMM)[5] |
| Phase                       | Phase 2b[5]                                                                                                                                                                       |
| Study Design                | Randomized, double-blind, placebo-controlled, parallel-group[1]                                                                                                                   |
| Number of Participants      | Approximately 200[3]                                                                                                                                                              |
| Patient Population          | Adult patients with a confirmed diagnosis of PMM due to mtDNA defects[1]                                                                                                          |
| Intervention                | ReN001 (100 mg, orally, once daily) or matching placebo[1]                                                                                                                        |
| Treatment Duration          | 24 weeks[1]                                                                                                                                                                       |
| Primary Efficacy Endpoint   | Change from baseline in the distance walked during the 12-minute walk test (12MWT) at Week 24[1]                                                                                  |
| Secondary Efficacy Endpoint | Change from baseline in the Patient-Reported Outcomes Measurement Information System (PROMIS) Short Form Fatigue 13a score[1]                                                     |

Inclusion and Exclusion Criteria: The study enrolled adult patients with a genetically confirmed diagnosis of PMM due to mtDNA mutations and a history of myopathy. Key exclusion criteria included the presence of other conditions that could interfere with the study assessments and the use of other investigational drugs.

12-Minute Walk Test (12MWT): The 12MWT is a standardized assessment of functional exercise capacity. Patients were instructed to walk as far as possible in a 12-minute period, with standardized encouragement from the study staff. The total distance walked was recorded at baseline and at specified follow-up visits.







PROMIS Fatigue Short Form 13a: This is a validated patient-reported outcome measure that assesses the impact of fatigue on various aspects of a patient's life. Patients completed the questionnaire at baseline and at subsequent study visits.

The workflow of the STRIDE clinical trial followed a standard multi-phase process for a Phase 2b study.





Click to download full resolution via product page



Caption: The STRIDE study followed a standard workflow from patient recruitment to the final analysis and outcome.

#### **STRIDE AHEAD (Open-Label Extension)**

An open-label extension study, STRIDE AHEAD, was initiated to evaluate the long-term safety and tolerability of **ReN001** in patients who had participated in the STRIDE study, as well as in **ReN001**-naïve patients with PMM due to nDNA defects.[1] Following the results of the STRIDE study, the STRIDE AHEAD study was also suspended.[1]

#### **Study Results and Outcomes**

In December 2023, Reneo Pharmaceuticals announced that the pivotal STRIDE study did not meet its primary efficacy endpoint of a statistically significant change from baseline in the 12MWT at week 24.[1] The study also failed to meet its secondary efficacy endpoint related to the PROMIS fatigue score.[1]

As a result of these findings, the company made the decision to suspend the development of mavodelpar for PMM and discontinue the ongoing STRIDE AHEAD study.[1] While the company has expressed its intention to make the full data from the STRIDE study available to the scientific community, specific quantitative results have not yet been publicly released.[1]

#### **Conclusion and Future Directions**

The exploratory studies of **ReN001** (mavodelpar) in genetic myopathies, particularly the pivotal STRIDE trial, represented a significant effort to address the high unmet medical need in this patient population. The therapeutic rationale, based on the activation of the PPAR $\delta$  pathway to enhance mitochondrial function, was sound. However, the failure of the STRIDE study to demonstrate a clinical benefit highlights the challenges of developing effective treatments for these complex and heterogeneous disorders.

The data generated from the **ReN001** clinical development program, once publicly available, will be invaluable to the research community. A thorough analysis of these results may provide insights into the pathophysiology of PMM, the limitations of the PPAR $\delta$  agonist approach in this context, and potential avenues for future therapeutic development. For drug development professionals, the experience with **ReN001** underscores the importance of robust preclinical models and the careful selection of clinical endpoints that are sensitive to change in this slowly



progressing disease. Future research in genetic myopathies will likely focus on alternative therapeutic targets, novel drug delivery systems, and the development of more refined outcome measures to better capture the clinical impact of interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. allclinicaltrials.com [allclinicaltrials.com]
- 2. Reneo Pharmaceuticals to Present Preclinical Mavodelpar Data at the Society for Inherited Metabolic Disorders Annual Meeting 2023 | INN [investingnews.com]
- 3. chiesiventures.com [chiesiventures.com]
- 4. mitocon.it [mitocon.it]
- 5. Reneo Pharmaceuticals Announces Last Patient Last Visit in [globenewswire.com]
- To cite this document: BenchChem. [Exploratory Studies of ReN001 (Mavodelpar) in Genetic Myopathies: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857760#exploratory-studies-of-ren001-in-genetic-myopathies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com